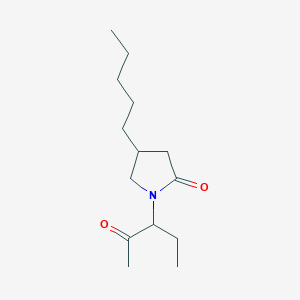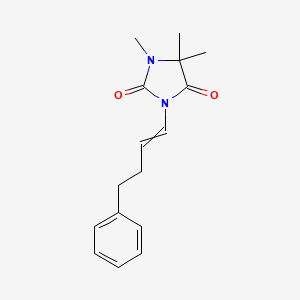
1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-phenylbut-1-en-1-amine with a suitable imidazolidine-2,4-dione precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Applications De Recherche Scientifique
1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,5,5-Trimethyl-3-(4-phenylbut-1-en-1-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
1,5,5-Trimethyl-3-(4-phenylbut-1-enyl)imidazolidine-2,4-dione: This compound has a similar structure but may differ in its reactivity and applications.
(E)-trimethyl (3-phenylprop-1-en-1-yl)silane: Another related compound with distinct chemical properties and uses. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
919083-05-9 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1,5,5-trimethyl-3-(4-phenylbut-1-enyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)14(19)18(15(20)17(16)3)12-8-7-11-13-9-5-4-6-10-13/h4-6,8-10,12H,7,11H2,1-3H3 |
Clé InChI |
ALCDCROXPRNUHU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=O)N1C)C=CCCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


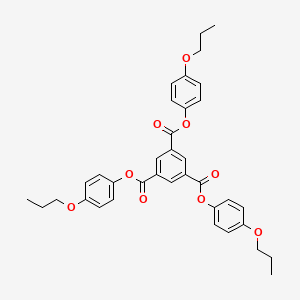
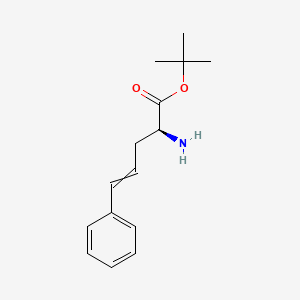
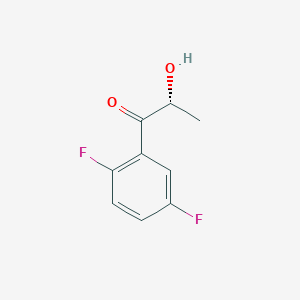
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
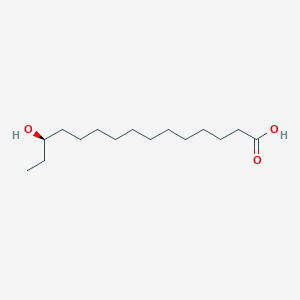

![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)

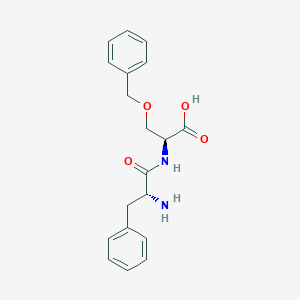
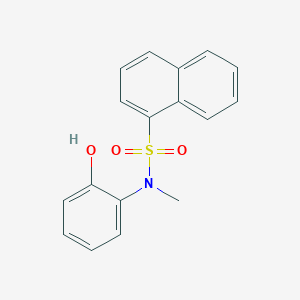

![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)

